molecular formula C5H6N2O2S B1603007 5-Amino-2-methylthiazole-4-carboxylic acid CAS No. 36405-01-3

5-Amino-2-methylthiazole-4-carboxylic acid

Cat. No. B1603007
CAS RN: 36405-01-3
M. Wt: 158.18 g/mol
InChI Key: USZABUOLFPZBEV-UHFFFAOYSA-N
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Description

5-Amino-2-methylthiazole-4-carboxylic acid (AMTCA) is an organic compound that has recently been studied for its potential applications in scientific research. It is a nitrogen-containing compound and a derivative of thiazole, which is a heterocyclic aromatic compound. AMTCA has been studied for its ability to act as a building block for a variety of compounds and as a precursor for the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Modifications

5-Amino-2-methylthiazole-4-carboxylic acid serves as a foundational molecule in the synthesis of various chemically active compounds. For instance, Ferrini et al. (2015) explored its use in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold, highlighting its potential in creating structurally diverse molecules. Similarly, Dovlatyan et al. (2004) demonstrated the acylation and methylation of this compound, leading to a range of derivatives with potential applications in various chemical syntheses (Ferrini et al., 2015) (Dovlatyan et al., 2004).

Biological and Antimicrobial Properties

In the realm of biological applications, Desai et al. (2019) focused on the antimicrobial properties of derivatives of 5-Amino-2-methylthiazole-4-carboxylic acid. They studied the structure-activity relationship of these compounds, indicating their potential in combating various bacterial and fungal strains (Desai et al., 2019). Babu et al. (2016) also synthesized derivatives of this compound, revealing moderate to good antimicrobial activity, further emphasizing its role in the development of new antimicrobial agents (Babu et al., 2016).

Tautomerism Studies

Hyengoyan et al. (2005) investigated the amine-imine tautomerism of esters and amides derived from 5-Amino-2-methylthiazole-4-carboxylic acid. This study is crucial in understanding the chemical behavior of these compounds and their potential applications in various chemical processes (Hyengoyan et al., 2005).

Green Chemistry Synthesis

Meng et al. (2014) presented a green chemistry approach for synthesizing derivatives of 5-Amino-2-methylthiazole-4-carboxylic acid, offering a more environmentally friendly and efficient method for producing these compounds (Meng et al., 2014).

properties

IUPAC Name

5-amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-7-3(5(8)9)4(6)10-2/h6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZABUOLFPZBEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629860
Record name 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-methylthiazole-4-carboxylic acid

CAS RN

36405-01-3
Record name 5-Amino-2-methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RR Hunma - 1973 - gala.gre.ac.uk
The first part of this thesis describes investigations on the synthesis and chemistry of isothiazolo[5,4-b] pyridines. The syntheses of a number of alkyl isothiazolo[5,4-b] pyridines from 5-…
Number of citations: 3 gala.gre.ac.uk
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
Synthesis methods of various C- and N-nitroderivatives of five-membered azoles – pyrazoles, imidazoles, 1,2,3-triazoles, 1,2,4-triazoles, oxazoles, oxadiazoles, isoxazoles, thiazoles, …
Number of citations: 2 link.springer.com
L Larina, V Lopyrev - 2009 - books.google.com
… 2-Methyl-5-(2-furyl)-4-nitrothiazole and 2-methyl-4-nitrothiazole were isolated from the mixture of products from the reaction of 5-amino-2-methylthiazole-4carboxylic acid with isoamyl …
Number of citations: 181 books.google.com

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